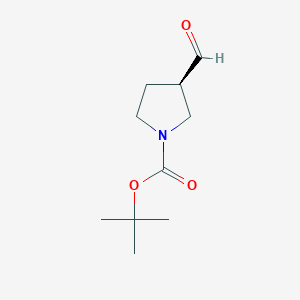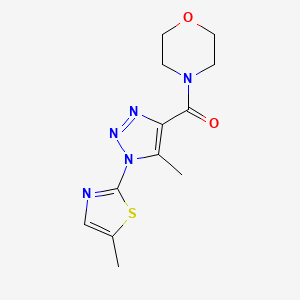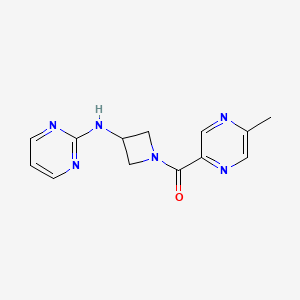![molecular formula C24H27ClN4O2S B2673409 3-(4-chlorobenzyl)-4-keto-N-[2-(2-methylpiperidino)ethyl]-2-thioxo-1H-quinazoline-7-carboxamide CAS No. 422283-43-0](/img/no-structure.png)
3-(4-chlorobenzyl)-4-keto-N-[2-(2-methylpiperidino)ethyl]-2-thioxo-1H-quinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-chlorobenzyl)-4-keto-N-[2-(2-methylpiperidino)ethyl]-2-thioxo-1H-quinazoline-7-carboxamide” is a complex organic molecule that contains several functional groups. These include a chlorobenzyl group, a keto group, a methylpiperidino group, a thioxo group, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It contains a quinazoline ring, which is a type of heterocyclic compound. This ring is substituted with various functional groups, which can significantly affect the compound’s chemical properties and reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present in its structure. For instance, the chlorobenzyl group might undergo nucleophilic substitution reactions, the carboxamide group could participate in hydrolysis or condensation reactions, and the keto group might be involved in redox reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure and the functional groups it contains. For example, the presence of polar functional groups like carboxamide could make the compound soluble in polar solvents .Scientific Research Applications
Synthesis and Cytotoxic Activity
Compounds related to 3-(4-chlorobenzyl)-4-keto-N-[2-(2-methylpiperidino)ethyl]-2-thioxo-1H-quinazoline-7-carboxamide have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines showed potent cytotoxic effects, with some compounds demonstrating IC50 values less than 10 nM against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. These compounds have also shown efficacy in vivo against colon 38 tumors in mice (Deady et al., 2003).
Antimicrobial and Antifungal Activity
Another avenue of research involves the synthesis of novel compounds for antimicrobial and antifungal applications. For instance, hybrid molecules containing penicillanic acid or cephalosporanic acid moieties were synthesized and found to possess good to moderate antimicrobial activity against various test microorganisms, as well as antiurease and antilipase activities (Başoğlu et al., 2013).
Analgesic Activity
Compounds bearing a quinazoline moiety have been explored for their potential analgesic properties. For instance, new pyrazoles and triazoles bearing a 6,8-dibromo-2-methylquinazoline moiety were synthesized and screened for analgesic activity, demonstrating significant effects in pain management (Saad et al., 2011).
Safety and Hazards
Future Directions
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-chlorobenzyl)-4-keto-N-[2-(2-methylpiperidino)ethyl]-2-thioxo-1H-quinazoline-7-carboxamide' involves the condensation of 4-chlorobenzaldehyde with 2-methylpiperidine followed by cyclization with thiourea and 2-chloroacetyl chloride. The resulting intermediate is then reacted with 7-amino-3-(4-chlorobenzyl)-4-keto-1H-quinazoline to form the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "2-methylpiperidine", "thiourea", "2-chloroacetyl chloride", "7-amino-3-(4-chlorobenzyl)-4-keto-1H-quinazoline" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with 2-methylpiperidine in the presence of a base to form 4-chlorobenzyl-2-methylpiperidine.", "Step 2: Cyclization of 4-chlorobenzyl-2-methylpiperidine with thiourea in the presence of a base to form 2-thioxo-1H-quinazoline-7-carboxylic acid.", "Step 3: Reaction of 2-thioxo-1H-quinazoline-7-carboxylic acid with 2-chloroacetyl chloride in the presence of a base to form 2-chloroacetyl-2-thioxo-1H-quinazoline-7-carboxylic acid.", "Step 4: Reaction of 2-chloroacetyl-2-thioxo-1H-quinazoline-7-carboxylic acid with 7-amino-3-(4-chlorobenzyl)-4-keto-1H-quinazoline in the presence of a base to form the final product, 3-(4-chlorobenzyl)-4-keto-N-[2-(2-methylpiperidino)ethyl]-2-thioxo-1H-quinazoline-7-carboxamide." ] } | |
CAS No. |
422283-43-0 |
Molecular Formula |
C24H27ClN4O2S |
Molecular Weight |
471.02 |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-N-[2-(2-methylpiperidin-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C24H27ClN4O2S/c1-16-4-2-3-12-28(16)13-11-26-22(30)18-7-10-20-21(14-18)27-24(32)29(23(20)31)15-17-5-8-19(25)9-6-17/h5-10,14,16H,2-4,11-13,15H2,1H3,(H,26,30)(H,27,32) |
InChI Key |
OGXHGKWODOUXIS-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



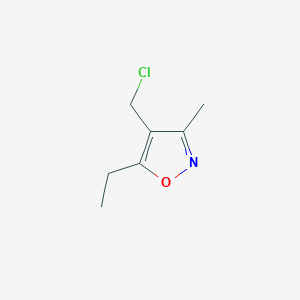


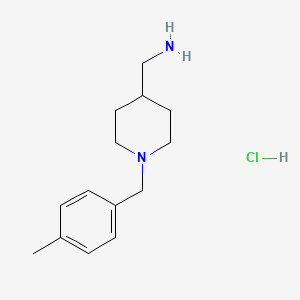
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide](/img/structure/B2673337.png)
![3-Benzyl-8-(5-bromofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2673338.png)
![(E)-2-amino-1-(benzylideneamino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2673339.png)
